molecular formula C8H6ClNS B15467530 Benzo[b]thiophen-3-amine, 2-chloro- CAS No. 54494-79-0

Benzo[b]thiophen-3-amine, 2-chloro-

Cat. No.: B15467530
CAS No.: 54494-79-0
M. Wt: 183.66 g/mol
InChI Key: XZOWTQFVEJRIPQ-UHFFFAOYSA-N
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Description

2-Chloro-benzo[b]thiophen-3-amine is a heterocyclic compound featuring a fused benzene-thiophene ring system with a chlorine substituent at position 2 and an amine group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis often involves nucleophilic substitution or cyclization strategies, as seen in derivatives like N-(3-chlorophenyl)-7-(2-methylpyridin-4-yl)benzo[b]thiophene-2,3-diamine (compound 27-8, EP 2 970 173 B1) .

Properties

CAS No.

54494-79-0

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-chloro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6ClNS/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4H,10H2

InChI Key

XZOWTQFVEJRIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Substituent and Functional Group Comparisons

Compound Name Substituents/Functional Groups Key Structural Differences References
2-Chloro-benzo[b]thiophen-3-amine Cl (C2), NH₂ (C3) Parent compound
2-(Benzo[b]thiophen-3-yl)ethanamine Ethylamine chain (C3) Extended alkylamine vs. primary amine
N-(4-Chlorophenyl)-2-nitro-benzo[b]thiophen-3-amine NO₂ (C2), NH-(4-Cl-C₆H₄) (C3) Nitro group and aryl substitution
7-Bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine Br (C7), NO₂ (C2), NH-(3-Cl-C₆H₄) (C3) Halogenation at C7 and nitro group
Benzo[b]thiophen-3(2H)-one, 2-[amino(2-chlorophenyl)methylene]-, (E)- Ketone at C3, imine linkage Non-aromatic ketone vs. aromatic amine
  • Key Insights :
    • The introduction of a nitro group (e.g., in ) enhances electrophilicity, facilitating further functionalization.
    • Extended alkyl chains (e.g., ethylamine in ) increase solubility but may reduce ring planarity, affecting binding in biological systems.

Ring Saturation and Oxidation State

Table 2: Ring Modifications

Compound Name Ring Structure Key Properties References
2-Chloro-benzo[b]thiophen-3-amine Aromatic, sulfide (S) Planar, π-conjugated
2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Saturated (C2-C3), sulfone Reduced aromaticity, increased polarity
  • Key Insights :
    • Saturation (e.g., dihydro derivatives in ) disrupts conjugation, altering electronic properties and reactivity.
    • Sulfone groups (1,1-dioxide) enhance oxidative stability but reduce nucleophilicity compared to sulfides .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-chloro-Benzo[b]thiophen-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves halogenation followed by amination. For example, bromination of benzo[b]thiophene derivatives using N-bromosuccinimide (NBS) in chloroform/acetic acid, followed by substitution with ammonia or amines under controlled pH and temperature . Nitro intermediates (e.g., 2-nitrobenzo[b]thiophene) can be reduced to amines using Pd/C under hydrogen or NaBH4 with catalytic metal salts .
  • Key Variables : Temperature (50–80°C for bromination), solvent polarity (DMF for nucleophilic substitution), and catalyst choice (Pd(PPh3)4 for Suzuki couplings) critically affect regioselectivity and purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-chloro-Benzo[b]thiophen-3-amine?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 199.99 for C8H6ClNS) .
  • HPLC/GC : To assess purity (>95% typical for research-grade material) .

Q. What are the key physicochemical properties of 2-chloro-Benzo[b]thiophen-3-amine relevant to reaction design?

  • Properties :

  • Solubility : Limited in water; soluble in DMF, DCM, and THF.
  • Electronic Effects : The electron-withdrawing chlorine at position 2 enhances electrophilic substitution at position 5 or 7 of the thiophene ring .
  • pKa : The amine group (pKa ~4.5–5.5) facilitates acid-catalyzed reactions or salt formation with oxalic acid for stabilization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-chloro-Benzo[b]thiophen-3-amine derivatives?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (0–10°C) reduce dihalogenation during bromination .
  • Catalyst Screening : Pd(OAc)2/XPhos improves coupling efficiency in Suzuki-Miyaura reactions with arylboronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h for amination) while maintaining >80% yield .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on 2-chloro-Benzo[b]thiophen-3-amine?

  • Mechanistic Analysis :

  • Directing Effects : The 3-amine group directs electrophiles to the 2-position (para to amine), but steric hindrance from chlorine shifts reactivity to the 5- or 7-position .
  • Computational Studies : DFT calculations show higher electron density at position 5 due to resonance donation from the amine .

Q. How does the chlorine substituent influence the biological activity of 2-chloro-Benzo[b]thiophen-3-amine compared to other halogenated analogs?

  • Biological Implications :

  • Anticancer Activity : Chlorine’s electronegativity enhances binding to kinase ATP pockets (e.g., IC50 values 10–50 nM in leukemia cell lines) compared to bromine (IC50 20–70 nM) .
  • MAO Inhibition : The 2-chloro derivative shows higher selectivity for MAO-B (Ki ~15 nM) vs. MAO-A (Ki ~200 nM) due to steric complementarity in the active site .

Q. How should researchers resolve contradictions in reported reaction yields for 2-chloro-Benzo[b]thiophen-3-amine synthesis?

  • Data Reconciliation :

  • By-Product Analysis : LC-MS identification of dimeric by-products (e.g., via Ullmann coupling) in Pd-catalyzed reactions .
  • Reproducibility Protocols : Standardizing solvent drying (e.g., molecular sieves for DMF) and substrate ratios (1:1.2 amine:halide) improves yield consistency .

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